1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid, also known as Imidazole Propionic Acid (IPA), is a versatile organic compound that has been used in a variety of scientific research applications. It is a derivative of imidazole, an aromatic heterocyclic organic compound, and is composed of a five-membered ring with two nitrogen atoms as the heteroatoms. IPA has been used in a variety of research applications, ranging from drug synthesis to biochemical and physiological studies. In addition, it has been used in the synthesis of a variety of compounds, such as peptides, amino acids, and nucleosides.
Scientific Research Applications
Anti-Candida Activity
Imidazole derivatives have shown promising results in anti-Candida activity. For instance, certain compounds with an imidazole moiety have demonstrated potent inhibitory effects against Candida albicans, with minimum inhibitory concentration (MIC) values indicating higher potency than established antifungal agents like fluconazole and miconazole .
Synthesis of Substituted Imidazoles
Recent advances in the synthesis of substituted imidazoles highlight their importance in creating functional molecules for various applications. The regiocontrolled synthesis allows for the development of imidazoles used in everyday applications, emphasizing the bonds constructed during the formation of the imidazole ring .
Anti-tubercular Activity
Imidazole-containing compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives have shown promising MIC values, indicating potential therapeutic applications in treating tuberculosis .
Therapeutic Potential
The imidazole ring is a crucial component in many therapeutic agents due to its structural properties. It is a five-membered heterocyclic moiety that is a key part of many pharmacologically active compounds, indicating a broad spectrum of potential therapeutic applications .
properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10-6-9(11(16)17)7-14(10)4-1-3-13-5-2-12-8-13/h2,5,8-9H,1,3-4,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQCZXPAOZHIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCN2C=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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